GlpX protein is classified under the hydrolase enzyme family, specifically within the subgroup of phosphatases. It is found in various organisms, including bacteria and eukaryotes, where it functions in metabolic pathways related to glycerol and lipid metabolism. The gene encoding GlpX is located on the chromosome of Escherichia coli and other related species, indicating its evolutionary conservation across different taxa.
The synthesis of GlpX protein can be achieved through various methods, including recombinant DNA technology. In laboratory settings, the gene encoding GlpX can be cloned into expression vectors and transformed into suitable host cells such as E. coli. The following steps outline a common approach for synthesizing GlpX:
These methods allow researchers to obtain sufficient quantities of GlpX for further study.
The molecular structure of GlpX protein has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein typically consists of several key structural features:
Data from structural studies indicate that GlpX adopts a specific three-dimensional conformation essential for its function in glycerol metabolism.
GlpX catalyzes the hydrolysis of glycerol-3-phosphate through a two-step mechanism:
This reaction is vital for cellular energy production and lipid biosynthesis, particularly under conditions where glycerol serves as a primary carbon source.
The mechanism by which GlpX functions involves several key steps:
Experimental data support this mechanism through kinetic studies that reveal how substrate concentration influences reaction rates.
GlpX protein exhibits several notable physical and chemical properties:
These properties are crucial for understanding how GlpX behaves under different physiological conditions.
GlpX protein has various applications in scientific research:
GlpX is phylogenetically widespread among bacteria but absent in archaea and eukaryotes except through horizontal gene transfer. Its occurrence correlates with gluconeogenic capabilities in diverse ecological niches:
Table 1: Phylogenetic Distribution of glpX in Select Prokaryotes
Organism | Phylum | Genomic Context | Gluconeogenic Role |
---|---|---|---|
Escherichia coli | Proteobacteria | glpFKX operon | Redundant with FBPase I |
Mycobacterium tuberculosis | Actinobacteria | Monocistronic | Partially redundant with GPM2 |
Shigella flexneri | Proteobacteria | glpFKX operon | Conserved REP sequences |
Aquifex aeolicus | Aquificae | Independent gene | Primary FBPase (FBPase V) |
Bacillus subtilis | Firmicutes | Absent | Class III FBPase utilized |
GlpX loss in certain lineages (e.g., B. subtilis) coincides with metabolic shifts toward glycolytic substrates or alternative FBPases. Its retention in pathogens like Mtb underscores its role in virulence [4] [8].
GlpX shares structural and catalytic motifs with the lithium-sensitive phosphatase superfamily, suggesting ancient evolutionary divergence from a common metallophosphatase ancestor:
Table 2: Structural and Functional Comparison of GlpX with Related Phosphatases
Feature | Class II FBPase (GlpX) | IMPase/PAPase | Class I FBPase |
---|---|---|---|
Catalytic Motif | DPI/DT motif | DPI/DT motif | Distinct motif |
Metal Ions | 3 Mg²⁺/Mn²⁺ | 2–3 Mg²⁺/Mn²⁺ | 2–4 Mg²⁺ |
Inhibition | Li⁺, phosphate | Li⁺, inositol | AMP, fructose-2,6-bisP |
Substrate | FBP-specific | Inositol phosphates/PAP | FBP-specific |
Fold | α/β-sandwich | α/β-sandwich | Five-layered α-β-α-β-α |
This divergence allowed GlpX to fill a niche in carbon metabolism distinct from housekeeping phosphatases [6] [8].
Bacteria like E. coli and Mtb possess multiple FBPases, creating metabolic redundancy with distinct regulatory properties:
Table 3: Functional Redundancy in Bacterial FBPases
Organism | FBPase Systems | Substrate Affinity | Regulatory Profile | Phenotype of Single KO |
---|---|---|---|---|
Escherichia coli | GlpX + FBPase I | GlpX: Kₘ 0.3–0.5 mM | Phosphate-inhibited | No defect on gluconeogenic carbon |
FBPase I: Kₘ 0.02 mM | AMP-inhibited | |||
Mycobacterium tuberculosis | GlpX + GPM2 | GlpX: Kₘ 44 μM | Li⁺-inhibited | No defect on gluconeogenic carbon |
GPM2: Kₘ 800 μM | Broad substrate specificity | |||
Bacillus subtilis | Class III FBPase | Kₘ 10 μM | PEP-activated, AMP-inhibited | Lethal on malate/glycerol |
This redundancy provides metabolic flexibility, while kinetic divergence optimizes FBP hydrolysis under fluctuating nutrient conditions [4] [5] [6].
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